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Compound of Interest

Compound Name: SL-164

Cat. No.: B1619551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SL-164, also known as dicloqualone, is a quinazolinone derivative and a structural analogue of

the sedative-hypnotic drug methaqualone. Developed in the late 1960s by Sumitomo Chemical

Co., Ltd., SL-164 exhibits similar sedative, hypnotic, and anticonvulsant properties to its parent

compound.[1][2] However, due to a higher risk of convulsions, it was never marketed for clinical

use.[1][2] This document provides a comprehensive technical overview of the history,

development, and pharmacological profile of SL-164, intended for researchers, scientists, and

drug development professionals.

Introduction and Historical Development
SL-164, chemically designated as 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-

one, emerged from research programs in the late 1960s focused on the development of novel

sedative and hypnotic agents.[1][2] As an analogue of methaqualone, which was a widely

prescribed sedative at the time, SL-164 was investigated for its potential therapeutic

applications.

Initial pharmacological studies were conducted to characterize its activity, including a key study

by Saito et al. in 1969 published in Arzneimittel-Forschung. While this foundational research

established its pharmacological profile, the development of SL-164 for clinical use was halted

due to an unfavorable safety profile, specifically a heightened risk of inducing convulsions.[1][2]
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In recent years, SL-164 has reappeared on the illicit market as a designer drug, leading to

several documented cases of intoxication and adverse effects.

Chemical Synthesis
The synthesis of SL-164 follows established methods for the preparation of 4(3H)-

quinazolinone derivatives. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of SL-164

Materials:

2-Amino-5-chlorobenzoic acid

Acetic anhydride

4-Chloro-2-methylaniline

Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂)

Anhydrous solvent (e.g., toluene, xylene)

Procedure:

Formation of the Benzoxazinone Intermediate: 2-Amino-5-chlorobenzoic acid is acetylated

using acetic anhydride to form the corresponding N-acetyl derivative. Subsequent

cyclization, often through heating, yields 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one.

Condensation with an Aniline Derivative: The benzoxazinone intermediate is then reacted

with 4-chloro-2-methylaniline in a suitable anhydrous solvent.

Ring Closure to form the Quinazolinone Core: The condensation reaction, often facilitated by

a dehydrating agent such as PCl₃ or SOCl₂, leads to the formation of the quinazolinone ring

system.

Purification: The crude product is purified by recrystallization from an appropriate solvent

(e.g., ethanol, acetic acid) to yield 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-

4-one (SL-164).
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Characterization: The structure and purity of the final compound are confirmed using

analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) spectroscopy.

Pharmacological Profile
Mechanism of Action
SL-164 acts as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type

A) receptor. This mechanism is shared with its parent compound, methaqualone, as well as

other sedative-hypnotics like benzodiazepines and barbiturates. By binding to a site on the

GABA-A receptor distinct from the GABA binding site, SL-164 enhances the effect of GABA,

the primary inhibitory neurotransmitter in the central nervous system. This potentiation of

GABAergic neurotransmission leads to an increased influx of chloride ions into neurons,

resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as

sedative, hypnotic, and anticonvulsant effects.

GABA-A Receptor Positive Allosteric Modulation by SL-164

Preclinical Data
Disclaimer: The full text of the original 1969 pharmacological study on SL-164 by Saito et al.

could not be retrieved. Therefore, the following tables are placeholders to illustrate the

expected quantitative data for a compound of this class. The values presented are not actual

experimental results for SL-164.

Table 1: Acute Toxicity of SL-164

Species Route of Administration LD₅₀ (mg/kg)

Mouse Oral Data not available

Mouse Intraperitoneal Data not available

Rat Oral Data not available

Rat Intraperitoneal Data not available

Table 2: Anticonvulsant Activity of SL-164
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Animal Model Test ED₅₀ (mg/kg)

Mouse Maximal Electroshock (MES) Data not available

Mouse Pentylenetetrazol (PTZ) Data not available

Table 3: Sedative and Hypnotic Activity of SL-164

Species Test Endpoint
Effective Dose
(mg/kg)

Mouse
Loss of Righting

Reflex
Hypnosis Data not available

Rat
Spontaneous Motor

Activity
Sedation Data not available

Experimental Protocols
In Vivo Assessment of Anticonvulsant Activity
Protocol: Maximal Electroshock (MES) Seizure Test

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension

phase of a maximal electroshock-induced seizure in rodents.

Animals: Male Swiss albino mice (20-25 g).

Procedure:

Animals are randomly assigned to control and treatment groups.

The test compound (SL-164) is administered orally (p.o.) or intraperitoneally (i.p.) at various

doses. The vehicle is administered to the control group.

At the time of peak effect (predetermined), a maximal electrical stimulus (e.g., 50 mA, 60 Hz

for 0.2 seconds) is delivered via corneal or ear clip electrodes.
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The animals are observed for the presence or absence of the tonic hindlimb extension phase

of the seizure.

The percentage of animals protected from the tonic extension is calculated for each dose

group.

The ED₅₀ (the dose that protects 50% of the animals) is determined by probit analysis.
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Workflow for the Maximal Electroshock (MES) Seizure Test
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In Vitro Assessment of GABA-A Receptor Modulation
Protocol: Electrophysiological Assay for GABA-A Receptor Modulation

Objective: To determine the effect of a test compound on GABA-A receptor function using

whole-cell patch-clamp electrophysiology.

Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells

stably expressing the desired GABA-A receptor subtype combination (e.g., α₁β₂γ₂).

Procedure:

Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of

an inverted microscope.

The chamber is continuously perfused with an external recording solution.

Whole-cell patch-clamp recordings are established using a glass micropipette filled with an

internal solution.

A sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) is applied to elicit a baseline current

response.

After stabilization of the baseline response, the test compound (SL-164) is co-applied with

the same concentration of GABA.

The potentiation of the GABA-evoked current by the test compound is measured.

Concentration-response curves are generated by applying a range of concentrations of the

test compound, and the EC₅₀ (the concentration that produces 50% of the maximal

potentiation) is determined.

Conclusion
SL-164 is a historically significant analogue of methaqualone that demonstrates the

pharmacological properties of a positive allosteric modulator of the GABA-A receptor. While its

development was curtailed due to safety concerns, its re-emergence as a designer drug

underscores the continued interest in this class of compounds. This technical guide provides a
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foundational understanding of SL-164 for the scientific community. Further research,

particularly to obtain and publish the original preclinical quantitative data, would be invaluable

for a complete toxicological and pharmacological assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacological studies on 2-methyl-3(2'-methyl-4'-chlorophenyl)-5-chloro-4[H)-
quinazolinone (SL-164) - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Quinazolines and 1,4-benzodiazepines. XXV. Structure-activity relationships of
aminoalkyl-subsituted 1,4-benzodiazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [SL-164: A Technical Overview of a Methaqualone
Analogue]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1619551#history-and-development-of-sl-164]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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